molecular formula C16H36O4P2S6 B12647845 Bis(dibutoxyphosphinothioyl) tetrasulphide CAS No. 42169-95-9

Bis(dibutoxyphosphinothioyl) tetrasulphide

Cat. No.: B12647845
CAS No.: 42169-95-9
M. Wt: 546.8 g/mol
InChI Key: RGOHRBHYRDILJN-UHFFFAOYSA-N
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Description

2,2’-azobis(2-methylpropionitrile) . This compound is a white crystalline powder that is widely used as a radical initiator in polymerization reactions. It is known for its ability to decompose thermally to produce free radicals, which are essential in initiating the polymerization process.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of 2-methylpropionitrile with sodium azide in the presence of a solvent such as dimethylformamide . The reaction is carried out under controlled temperature conditions to ensure the safe formation of the desired product.

Industrial Production Methods: In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through recrystallization or other suitable purification techniques to obtain the final crystalline powder.

Chemical Reactions Analysis

Types of Reactions: 2,2’-azobis(2-methylpropionitrile) primarily undergoes thermal decomposition to produce free radicals. This decomposition is a key step in various polymerization reactions.

Common Reagents and Conditions:

    Thermal Decomposition: The compound decomposes at elevated temperatures (typically around 60-80°C) to produce nitrogen gas and free radicals.

    Polymerization Reactions: The free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) initiate the polymerization of monomers such as , , and .

Major Products Formed:

    Polymers: The primary products formed from the reactions involving 2,2’-azobis(2-methylpropionitrile) are various types of polymers, depending on the monomers used in the polymerization process.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

    Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of polymers, including plastics, resins, and elastomers.

    Organic Synthesis: The compound is also used in various organic synthesis reactions to generate free radicals for different chemical transformations.

Biology and Medicine:

    Drug Delivery Systems: Research has explored the use of polymers synthesized using 2,2’-azobis(2-methylpropionitrile) in drug delivery systems for controlled release of pharmaceuticals.

    Biomaterials: The compound is used in the preparation of biomaterials for medical applications, such as tissue engineering and regenerative medicine.

Industry:

    Manufacturing: It is used in the production of various industrial products, including adhesives, coatings, and sealants.

    Textiles: The compound is employed in the textile industry for the production of synthetic fibers and fabrics.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its thermal decomposition to produce free radicals. These free radicals are highly reactive species that can initiate the polymerization of monomers by breaking the double bonds in the monomer molecules, leading to the formation of polymer chains. The decomposition process can be represented as follows:

[ \text{(CH}_3\text{)C(N}_3\text{)}_2 \rightarrow 2 \text{(CH}_3\text{)C}^\bullet \text{(N}_2\text{)} ]

The free radicals generated in this process can react with monomers to form polymer chains through a series of propagation steps.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) is unique among radical initiators due to its specific decomposition temperature and the nature of the radicals it produces. Similar compounds include:

    Benzoyl Peroxide: Another commonly used radical initiator, but it decomposes at a different temperature and produces different radicals.

    Azobisisobutyronitrile: Similar in structure but has different thermal decomposition properties.

    Cumene Hydroperoxide: Used as a radical initiator but has different chemical properties and applications.

Each of these compounds has its own unique set of properties and applications, making 2,2’-azobis(2-methylpropionitrile) a valuable compound in specific contexts where its particular characteristics are advantageous.

Properties

CAS No.

42169-95-9

Molecular Formula

C16H36O4P2S6

Molecular Weight

546.8 g/mol

IUPAC Name

dibutoxy-(dibutoxyphosphinothioyltetrasulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C16H36O4P2S6/c1-5-9-13-17-21(23,18-14-10-6-2)25-27-28-26-22(24,19-15-11-7-3)20-16-12-8-4/h5-16H2,1-4H3

InChI Key

RGOHRBHYRDILJN-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=S)(OCCCC)SSSSP(=S)(OCCCC)OCCCC

Origin of Product

United States

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